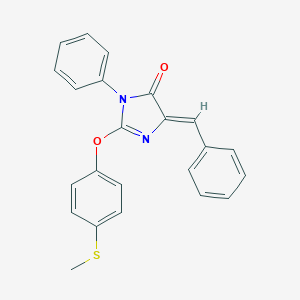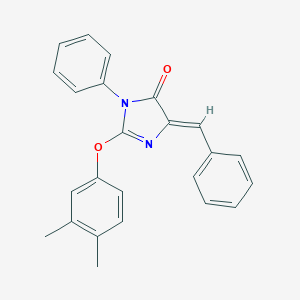![molecular formula C30H36N2O2 B296019 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is a chemical compound that has been gaining significant attention in scientific research. This compound, also known as MQO-2, has been found to have potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to bind to iron ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in experiments. However, one limitation is that the compound is relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other metal ions in cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Métodos De Síntesis
The synthesis of 2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline involves a multi-step process that includes the reaction of 2-methyl-8-hydroxyquinoline with 10-bromodecanoic acid, followed by the reaction with potassium carbonate and 2-methyl-8-bromoquinoline. The final product is obtained through the reaction of the intermediate with potassium tert-butoxide and 1-bromo-3-methylbutane. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline has been found to have potential applications in various scientific research fields. In medicine, it has been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect the presence of iron ions in cells. In chemistry, it has been used as a ligand for the synthesis of metal complexes.
Propiedades
Fórmula molecular |
C30H36N2O2 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2-methyl-8-[10-(2-methylquinolin-8-yl)oxydecoxy]quinoline |
InChI |
InChI=1S/C30H36N2O2/c1-23-17-19-25-13-11-15-27(29(25)31-23)33-21-9-7-5-3-4-6-8-10-22-34-28-16-12-14-26-20-18-24(2)32-30(26)28/h11-20H,3-10,21-22H2,1-2H3 |
Clave InChI |
NBNNSTUGFAMPDF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2OCCCCCCCCCCOC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)


![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
